molecular formula C10H14N4O2 B13427371 (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B13427371
M. Wt: 222.24 g/mol
InChI Key: DMQGMHDVSXSURR-UHFFFAOYSA-N
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Description

(3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Oxadiazole Formation: The 1,2,4-oxadiazole ring can be formed by cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

    Methanamine Introduction: The methanamine group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the methanamine group.

    Substitution: Substitution reactions can take place at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule, with applications in drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where oxadiazole derivatives have shown promise.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1-(2-hydroxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine
  • (3-(1-(2-ethoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

The uniqueness of (3-(1-(2-methoxyethyl)-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine lies in its specific functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

[3-[1-(2-methoxyethyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C10H14N4O2/c1-15-6-5-14-4-2-3-8(14)10-12-9(7-11)16-13-10/h2-4H,5-7,11H2,1H3

InChI Key

DMQGMHDVSXSURR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC=C1C2=NOC(=N2)CN

Origin of Product

United States

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